molecular formula C24H27N3O B5081987 8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

Cat. No.: B5081987
M. Wt: 373.5 g/mol
InChI Key: YCSOVDVVJPQXIE-JXMROGBWSA-N
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Description

8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a methoxy group, a methyl group, and a piperazine ring attached to a phenylprop-2-enyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions. The phenylprop-2-enyl group is attached to the piperazine ring through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, primarily on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent.

    Biological Studies: The compound is used to investigate the mechanisms of action of quinoline derivatives in biological systems.

    Pharmacology: It serves as a lead compound for the development of new drugs targeting various diseases.

    Chemical Biology: The compound is used in chemical biology to study protein-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline involves its interaction with specific molecular targets in the body:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein-coupled receptors.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with structural similarities to quinoline derivatives.

    Ciprofloxacin: An antibiotic that contains a quinoline core and is used to treat bacterial infections.

Uniqueness

8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its combination of a methoxy group, a methyl group, and a piperazine ring makes it a versatile compound for various research applications.

Properties

IUPAC Name

8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-19-18-23(25-24-21(19)11-6-12-22(24)28-2)27-16-14-26(15-17-27)13-7-10-20-8-4-3-5-9-20/h3-12,18H,13-17H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSOVDVVJPQXIE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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